1-(2-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
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Overview
Description
The compound “1-(2-chlorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea” is a chemical compound with the molecular formula C15H13ClN6O and a molecular weight of 328.76. It is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “1-(2-chlorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea”, can be approached in eco-friendly ways. These include the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, with good to excellent yields .Molecular Structure Analysis
Tetrazole, the core structure in “1-(2-chlorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea”, is a five-membered aza compound with 6π electrons. The reactivity of 5-substituted tetrazole is similar to aromatic compounds. The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reactions with a few active metals and produce new compounds which are explosive to shocks. They involve exothermic reactions with reducing agents .Physical and Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless. It shows a melting point temperature at 155–157°C. Tetrazole dissolves in water, acetonitrile, etc. Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .Scientific Research Applications
Insecticidal Activity
Urea derivatives, including compounds like "1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea" and "1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)-urea," have been identified as a new class of insecticides. These compounds demonstrate a novel mode of action by interfering with the deposition of the insect cuticle, leading to a failure to molt or pupate, which results in death. This mode of action is expected to be safe towards mammals and demonstrates the potential of urea derivatives in pest control applications (Mulder & Gijswijt, 1973).
Anticancer Activity
Synthesis and evaluation of urea derivatives for their antiproliferative activity against various cancer cell lines have shown promising results. Studies on compounds such as "1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives" have demonstrated significant antiproliferative effects, highlighting the potential of these derivatives as anticancer agents. These compounds have been found to act as potent inhibitors, comparable to known drugs like sorafenib, providing a basis for further research into their use as therapeutic agents (Jian Feng et al., 2020).
Anticonvulsant Properties
Research on derivatives like "1-[(3-chlorophenyl)phenylmethyl]urea" has shown that they possess anticonvulsant activity. These compounds have been observed to synchronize spontaneous bioelectric activity and increase the convulsion threshold in various brain structures, suggesting their potential as anticonvulsant drugs (A. I. Vengerovskii et al., 2014).
Plant Growth Regulation
Urea derivatives such as "N-phenyl-N'-(2-chloro-4-pyridyl)urea" have been found to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. These compounds have been used extensively in in vitro plant morphogenesis studies, showcasing their utility in agricultural and botanical research (A. Ricci & C. Bertoletti, 2009).
Safety and Hazards
Future Directions
The future directions for “1-(2-chlorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea” and other tetrazole derivatives could involve further exploration of their medicinal and pharmaceutical applications. Their synthesis can be approached in more eco-friendly ways, which could be a focus of future research .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c16-12-8-4-5-9-13(12)18-15(23)17-10-14-19-20-21-22(14)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCIYLZNTWNWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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